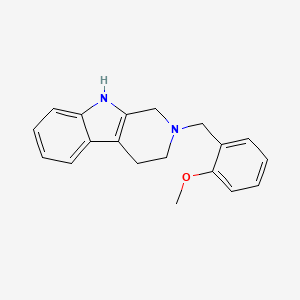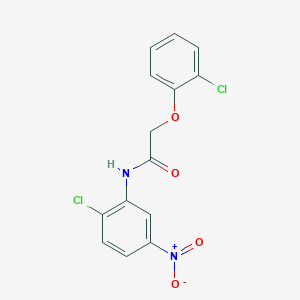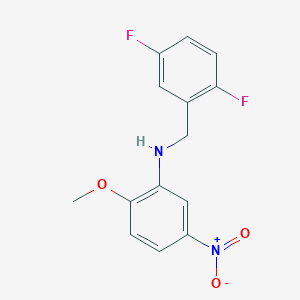
1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinetrione derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and physiological effects:
Studies have reported that 1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been reported to possess neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and selectivity towards the target enzymes and pathways. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to be further developed as a therapeutic agent for various diseases. Future research could focus on the optimization of its pharmacokinetic and pharmacodynamic properties, as well as its use in combination with other drugs for synergistic effects. Additionally, its potential use as a drug delivery system could also be explored further.
In conclusion, 1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with various biological activities and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through several methods. One of the most commonly used methods involves the reaction of cyclohexanone, malononitrile, and 4-methylbenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have also reported its potential use as a drug delivery system.
Propiedades
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-9-13(10-8-12)11-15-16(21)19-18(23)20(17(15)22)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,19,21,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYYMUOZAGIAO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)


![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)